molecular formula C24H26N2O3 B2527049 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 942010-59-5

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2527049
CAS No.: 942010-59-5
M. Wt: 390.483
InChI Key: CLFWOZIDSACBGB-UHFFFAOYSA-N
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Description

MNPA is a synthetic compound that was first developed by researchers in the early 2000s as a potent and selective inhibitor of CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Due to its critical role in many cellular pathways, CK2 has emerged as a promising target for the development of new therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. MNPA has been shown to be a highly effective inhibitor of CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various biological processes.

Scientific Research Applications

Topical Drug Delivery

The study by Rautio et al. (2000) explored the synthesis and in vitro evaluation of novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential use in topical drug delivery. These compounds, designed as prodrugs of naproxen, showed improved skin permeation, indicating their utility in enhancing the delivery of therapeutic agents through the skin (Rautio et al., 2000).

Anticancer Activity

Liu et al. (2018) designed and synthesized 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, evaluating their anticancer activity. These compounds exhibited significant antiproliferative activity against various human cancer cell lines, with one showing low cytotoxicity towards normal cells, suggesting potential as anticancer agents (Liu et al., 2018).

Green Chemistry in Drug Synthesis

Yadav and Salunke (2013) discussed the selectivity engineering of solid base-catalyzed O-methylation of 2-naphthol with dimethyl carbonate to produce 2-methoxynaphthalene, an intermediate in naproxen synthesis. This research contributes to greener chemistry practices by utilizing less hazardous reagents and conditions (Yadav & Salunke, 2013).

Photophysical Properties

Qu et al. (2016) investigated the photophysical properties of N-butyl-4-hydroxyl-1,8-naphthalimide derivatives, revealing their potential as ratiometric pH probes and strong photoacids in aqueous solution. Such properties are valuable for developing sensitive and selective sensors for various applications (Qu et al., 2016).

Antibacterial Activity

Cai Zhi (2010) synthesized and characterized N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, demonstrating its antibacterial activity. This study highlights the potential of such compounds in the development of new antibacterial agents (Cai Zhi, 2010).

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)23(26-12-14-29-15-13-26)17-25-24(27)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFWOZIDSACBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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